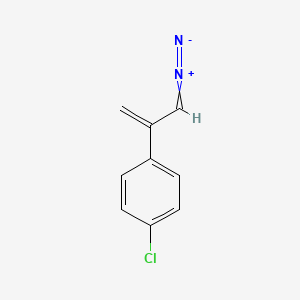
1-Chloro-4-(3-diazoprop-1-en-2-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-4-(3-diazoprop-1-en-2-yl)benzene is an organic compound that features a benzene ring substituted with a chlorine atom and a diazopropenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(3-diazoprop-1-en-2-yl)benzene typically involves the diazotization of an appropriate precursor. One common method is the reaction of 1-chloro-4-(3-aminoprop-1-en-2-yl)benzene with nitrous acid under acidic conditions to form the diazonium salt, which can then be isolated and purified .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization reactions, where the precursor amine is reacted with sodium nitrite and hydrochloric acid. The reaction is carefully controlled to ensure high yield and purity of the diazonium salt, which is then converted to the desired product .
化学反应分析
Types of Reactions
1-Chloro-4-(3-diazoprop-1-en-2-yl)benzene undergoes several types of chemical reactions, including:
Nucleophilic Aromatic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions or amines under appropriate conditions.
Electrophilic Aromatic Substitution: The benzene ring can undergo reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or dimethylamine in ethanol can be used.
Electrophilic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and bromine for bromination.
Major Products
Nucleophilic Substitution: Products include phenols and substituted amines.
Electrophilic Substitution: Products include nitro, sulfonic acid, and halogenated derivatives.
科学研究应用
1-Chloro-4-(3-diazoprop-1-en-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and protein labeling due to its diazo group.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-Chloro-4-(3-diazoprop-1-en-2-yl)benzene involves its diazo group, which can form reactive intermediates. These intermediates can interact with nucleophiles or electrophiles, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the interacting species .
相似化合物的比较
Similar Compounds
1-Chloro-4-nitrobenzene: Similar in structure but contains a nitro group instead of a diazopropenyl group.
1-Chloro-4-aminobenzene: Contains an amino group instead of a diazopropenyl group.
1-Chloro-4-methylbenzene: Contains a methyl group instead of a diazopropenyl group.
Uniqueness
The presence of both chlorine and diazopropenyl groups allows for diverse chemical transformations and interactions .
属性
CAS 编号 |
57331-80-3 |
|---|---|
分子式 |
C9H7ClN2 |
分子量 |
178.62 g/mol |
IUPAC 名称 |
1-chloro-4-(3-diazoprop-1-en-2-yl)benzene |
InChI |
InChI=1S/C9H7ClN2/c1-7(6-12-11)8-2-4-9(10)5-3-8/h2-6H,1H2 |
InChI 键 |
WLQVHIKLCIVMTC-UHFFFAOYSA-N |
规范 SMILES |
C=C(C=[N+]=[N-])C1=CC=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


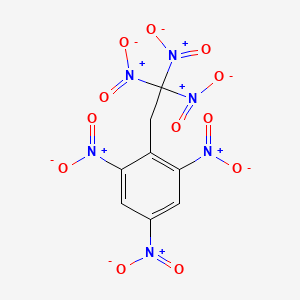
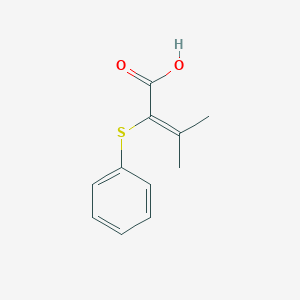


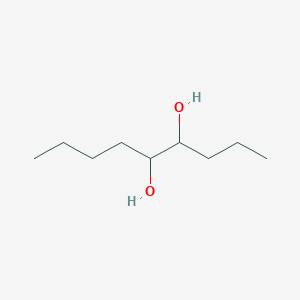
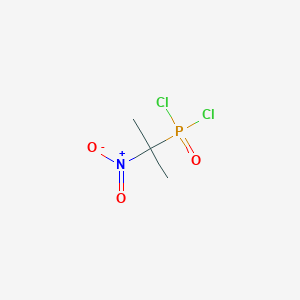
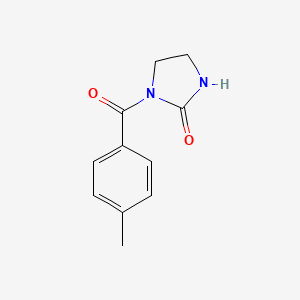

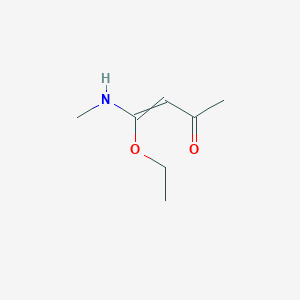
![6-hydroxy-7-methoxy-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-isoquinoline-1-carboxylic acid;hydrochloride](/img/structure/B14616384.png)
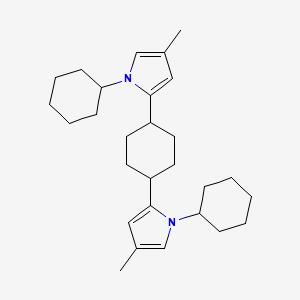
![3-Ethyl-1-(3-nitrophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14616395.png)
![1-[2-(2,5-Dimethylphenyl)butyl]-1H-imidazole](/img/structure/B14616411.png)
![5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium](/img/structure/B14616412.png)
